N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
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Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that features a combination of methoxy, oxopyrrolidinyl, phenyl, methylthiophene, and sulfonamide groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as disintegrin and metalloproteinase domain-containing protein 17 .
Mode of Action
It’s known that the compound interacts with its target proteins, leading to changes in their function
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties for oral administration . The impact of these properties on the compound’s bioavailability would require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. For instance, the synthesis might involve:
Formation of the core structure: This can be achieved through a condensation reaction between a thiophene derivative and a sulfonamide precursor.
Introduction of the oxopyrrolidinyl group: This step might involve the reaction of the intermediate with a pyrrolidinone derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(3-methylphenoxy)acetamide
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-14(22-2)13(10-12)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDDAZBFNNQHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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